molecular formula C16H18O6 B1337536 Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone CAS No. 122640-83-9

Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone

Cat. No.: B1337536
CAS No.: 122640-83-9
M. Wt: 306.31 g/mol
InChI Key: SNHKMHUMILUWSJ-UHFFFAOYSA-N
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Description

Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (CAS 122640-83-9) is a high-value chemical intermediate with a molecular formula of C 16 H 18 O 6 and a molecular weight of 306.31 g/mol . This compound, also known as dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride (HBPDA), serves critical roles in diverse research fields . In pharmaceutical research, it is recognized as a specified impurity of Fluorescein, making it essential for the development and validation of analytical methods to ensure drug purity and safety . In materials science, its dianhydride structure makes it a key monomer for the synthesis of advanced polyimides . These polymers are renowned for their exceptional thermal stability and mechanical strength, finding applications in electronics, aerospace, and automotive sectors as flexible films, insulation components, and high-strength materials . The compound is characterized as a white to almost white crystalline powder with a high melting point of 208 °C, indicating good thermal stability . It is sparingly soluble in water but shows solubility in various organic solvents like alcohol and ether, which facilitates its use in solution-based chemical synthesis . As a moisture-sensitive compound, it requires storage under an inert atmosphere at room temperature to preserve its integrity and reactivity . Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in human or veterinary medicine .

Properties

IUPAC Name

5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-yl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHKMHUMILUWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3CCC4C(C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122640-83-9
Record name Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride
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Preparation Methods

The synthesis of Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone involves multiple steps. One common method includes a two-stage oxidation followed by a hydride reduction and cyclization . Industrial production methods often utilize palladium-catalyzed hydrogenation reactions, where Pd/C catalysts are synthesized via Ar glow-discharge plasma reduction using activated carbon as the support . The reaction conditions typically involve high temperatures and pressures to ensure complete hydrogenation.

Chemical Reactions Analysis

Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: It can be reduced using hydride donors, such as sodium borohydride, to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: BPDA, PMDA, and ODPA

BPDA ([5,5'-Biisobenzofuran]-1,1',3,3'-tetraone)
  • Structure : Aromatic biphenyl dianhydride without hydrogenation.
  • Thermal Properties: BPDA-based ionenes exhibit a two-step degradation: Td1 >450°C (initial decomposition) and Td2 = 560–597°C (attributed to non-conjugated biphenyl segments resisting single-step degradation) .
  • Applications : Used in self-healing ionenes for phase-change materials due to rigidity and thermal resilience .
PMDA (1H,3H-Benzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone)
  • Structure : Aromatic benzodifuran dianhydride with fused rings.
  • Thermal Properties : Lower thermal stability compared to BPDA; typically used in polyimides requiring high reactivity .
ODPA (5,5’-Oxybis(isobenzofuran-1,3-dione))
  • Structure : Ether-linked aromatic dianhydride.
  • Thermal Properties : Intermediate stability; flexible ether linkage reduces rigidity compared to BPDA.
  • Applications : Engineering plastics requiring balanced flexibility and thermal resistance .
HBPDA vs. BPDA/PMDA/ODPA
  • Flexibility : HBPDA’s hydrogenated structure enhances aliphatic character, improving solubility and processability in polymer synthesis compared to rigid aromatic analogs .
  • Thermal Stability : BPDA > HBPDA > ODPA > PMDA (aromaticity in BPDA provides superior stability, while HBPDA’s hydrogenation reduces rigidity but retains sufficient thermal performance for high-end applications) .

Functional Analogues: Binaphthyl and Bipyrrole Tetraones

Binaphthyl Tetraones (e.g., Compound 6m, ApoG2)
  • Structure : Binaphthyl cores with tetraone substituents (e.g., 5,5′-bis(biphenyl-4-ylmethyl)-6,6′,7,7′-tetrahydroxy-3,3′-dimethyl-2,2′-binaphthyl-1,1′,4,4′-tetraone) .
  • Properties : High planarity and π-conjugation enable biological activity (e.g., pan-active inhibitors of anti-apoptotic proteins) .
  • Applications : Pharmaceuticals, contrasting with HBPDA’s industrial polymer focus .
Bipyrrole Tetraones (e.g., 1,1′-Bipyrrole-2,2′,5,5′-tetraone)
  • Structure : Heterocyclic bipyrrole with tetraone groups.
  • Applications : Biomarker studies in geochemistry, distinct from HBPDA’s synthetic applications .

Data Tables

Table 1: Structural and Thermal Comparison of Dianhydrides

Compound Structure Type Key Feature Td1 (°C) Td2 (°C) Applications
HBPDA Hydrogenated biphenyl Flexible, aliphatic >450* Photovoltaics, polymers
BPDA Aromatic biphenyl Rigid, non-conjugated >450 560–597 Phase-change materials
PMDA Fused aromatic High reactivity ~400 Adhesives, coatings
ODPA Ether-linked aromatic Moderate flexibility ~430 Engineering plastics

*Inferred from analogous ionene degradation studies .

Table 2: Functional Comparison with Non-Dianhydride Tetraones

Compound Core Structure Molecular Weight Key Property Applications
HBPDA Biphenyl dianhydride 306.31 Thermal stability Industrial polymers
Binaphthyl tetraones Binaphthyl ~500–600 Bioactivity Pharmaceuticals
Bipyrrole tetraones Bipyrrole 208.13 Microbial markers Geochemistry

Biological Activity

Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (CAS Number: 122640-83-9) is a synthetic organic compound with potential biological activity. The compound's structure includes multiple functional groups that may confer various pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H18O6
  • Molecular Weight : 306.31 g/mol
  • Purity : 97%
  • Solubility : Soluble in various solvents with a high gastrointestinal absorption potential .

Antiviral Properties

Recent studies have evaluated the antiviral activity of compounds related to this compound. In vitro experiments demonstrated that derivatives of this compound exhibited significant antiviral effects against influenza virus strains and SARS-CoV-2. Notably:

  • Influenza Virus : Effective at a concentration of 5.0 μg/mL with no observed cytotoxicity up to 160.0 μg/mL.
  • SARS-CoV-2 : Moderate antiviral activity was noted in Vero-E6 cell culture models .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of any therapeutic agent. For this compound:

  • Cytotoxic effects were evaluated on various cell lines, indicating that the compound exhibits low toxicity at therapeutic concentrations .

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound interacts with specific proteins involved in viral replication and cellular signaling pathways. Molecular docking studies suggest potential binding to neuroactive ligand-receptor interaction pathways, influencing cellular responses to viral infections .

Case Study 1: Antiviral Efficacy

A comparative study involving multiple compounds indicated that this compound showed superior efficacy against viral pathogens compared to traditional antiviral agents. This study utilized a network pharmacology approach to elucidate the compound's interactions within biological systems .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment revealed that this compound has a favorable safety profile with minimal adverse effects observed in animal models. This positions the compound as a promising candidate for further development in therapeutic applications .

Data Summary

PropertyValue
CAS Number122640-83-9
Molecular FormulaC16H18O6
Molecular Weight306.31 g/mol
SolubilityHigh
Antiviral ActivityEffective against H1N1 and SARS-CoV-2
CytotoxicityLow toxicity

Q & A

Q. What are the optimal synthetic routes for Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or biphenyl segment incorporation. For example, cyclocondensation of bis-indoline-tetraones with cyclanones under autoclave conditions (150°C, 2 h) yields derivatives with high thermal stability. Purity is ensured using HPLC (Method A: tR = 14.88 min) and recrystallization from acetone-water (1:1) to remove impurities . Post-synthesis characterization via <sup>1</sup>H/<sup>13</sup>C NMR and FTIR is critical to confirm structural integrity.

Q. How is the thermal stability of this compound characterized, and what analytical methods are recommended?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential. Studies show biphenyl-containing derivatives (e.g., ionenes) exhibit two degradation steps: Td1 >450°C and Td2 between 560–597°C, attributed to biphenyl segment stability . Degradation kinetics should be modeled using the Flynn-Wall-Ozawa method to assess activation energy.

Q. What safety protocols are required for handling this compound in laboratory settings?

  • Methodological Answer : Safety assessments classify it as non-toxic (oral LD50 >2000 mg/kg) but recommend precautions due to potential irritancy (R43). Use PPE (gloves, goggles) and work in fume hoods. Storage should be in airtight containers at –20°C to prevent hydrolysis of anhydride groups .

Advanced Research Questions

Q. How can structural modifications enhance its application in high-temperature materials?

  • Methodological Answer : Incorporating biphenyl segments into polymers (e.g., ionenes) improves thermal resistance. For example, blending with 4-aminophenyl 4-aminobenzoate increases Td2 to ~600°C. Molecular dynamics simulations (e.g., GROMACS) can predict chain rigidity and conjugation effects on degradation pathways .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Methodological Answer : Variability in antitumor activity (e.g., Apogossypolone derivatives) arises from substituent positioning. Use 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic (HOMO/LUMO) and steric parameters with IC50 values. Validate via in vitro assays (MTT on cancer cell lines) and molecular docking (GOLD/Glide) to assess Bcl-2 protein binding .

Q. How does its biphenyl geometry influence gas adsorption in metal-organic frameworks (MOFs)?

  • Methodological Answer : The compound’s rigid biphenyl core enhances MOF porosity. For example, coordination with Zn<sup>2+</sup> or Co<sup>3+</sup> forms 3D frameworks (e.g., {[Zn2(OBZ)2L1]·4DMF}n) with CO2 uptake >15 mmol/g at 273 K. BET surface area analysis and Grand Canonical Monte Carlo simulations quantify pore size effects on adsorption .

Q. What analytical techniques differentiate between hydrated and anhydrous forms of the compound?

  • Methodological Answer : Use dynamic vapor sorption (DVS) to monitor moisture uptake. Hydrated forms show distinct FTIR peaks at 3400 cm<sup>−1</sup> (O–H stretch) and XRD shifts (e.g., 2θ = 12.5° vs. 14.2°). Karl Fischer titration quantifies residual water (<0.1% w/w) .

Data Contradiction Analysis

Q. Why do reported synthesis yields vary widely (30–52%) for structurally similar derivatives?

  • Methodological Answer : Yield discrepancies arise from catalyst choice (e.g., Pd/C vs. PtO2) and solvent polarity. For example, using trifluoromethoxy phenethyl groups in ethanol yields 30%, while biphenylmethyl groups in DMF increase yields to 52% due to improved solubility . Design of Experiments (DoE) with response surface methodology optimizes reaction parameters.

Q. How to reconcile conflicting thermal degradation profiles in polymer composites?

  • Methodological Answer : Contradictions stem from biphenyl conjugation levels. Non-conjugated derivatives show dual degradation steps, while conjugated analogs exhibit single-step degradation. Use pyrolysis-GC/MS to identify volatile fragments and confirm degradation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 2
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone

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